Cas no 2228306-62-3 (4-(4,6-dichloropyrimidin-5-yl)butanoic acid)

4-(4,6-Dichloropyrimidin-5-yl)butanoic acid is a versatile pyrimidine derivative with a butanoic acid side chain, offering a reactive dichloropyrimidine core for further functionalization. Its molecular structure enables applications in pharmaceutical and agrochemical synthesis, particularly as a key intermediate in the development of active compounds. The dichloro substitution enhances reactivity in nucleophilic aromatic substitution reactions, while the carboxylic acid group provides additional modification potential. This compound is valued for its high purity and stability, ensuring reliable performance in synthetic workflows. Its utility in cross-coupling and heterocyclic chemistry makes it a valuable building block for researchers in medicinal chemistry and material science.
4-(4,6-dichloropyrimidin-5-yl)butanoic acid structure
2228306-62-3 structure
Product name:4-(4,6-dichloropyrimidin-5-yl)butanoic acid
CAS No:2228306-62-3
MF:C8H8Cl2N2O2
Molecular Weight:235.067319869995
CID:6443029
PubChem ID:165836218

4-(4,6-dichloropyrimidin-5-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4,6-dichloropyrimidin-5-yl)butanoic acid
    • 2228306-62-3
    • EN300-1983993
    • インチ: 1S/C8H8Cl2N2O2/c9-7-5(2-1-3-6(13)14)8(10)12-4-11-7/h4H,1-3H2,(H,13,14)
    • InChIKey: STZCZIUEDMPKCZ-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(N=CN=1)Cl)CCCC(=O)O

計算された属性

  • 精确分子量: 233.9962829g/mol
  • 同位素质量: 233.9962829g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 63.1Ų

4-(4,6-dichloropyrimidin-5-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1983993-0.25g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
0.25g
$1078.0 2023-09-16
Enamine
EN300-1983993-10.0g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
10g
$5037.0 2023-05-31
Enamine
EN300-1983993-5.0g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
5g
$3396.0 2023-05-31
Enamine
EN300-1983993-2.5g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
2.5g
$2295.0 2023-09-16
Enamine
EN300-1983993-10g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
10g
$5037.0 2023-09-16
Enamine
EN300-1983993-0.1g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
0.1g
$1031.0 2023-09-16
Enamine
EN300-1983993-5g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
5g
$3396.0 2023-09-16
Enamine
EN300-1983993-0.05g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
0.05g
$983.0 2023-09-16
Enamine
EN300-1983993-0.5g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
0.5g
$1124.0 2023-09-16
Enamine
EN300-1983993-1.0g
4-(4,6-dichloropyrimidin-5-yl)butanoic acid
2228306-62-3
1g
$1172.0 2023-05-31

4-(4,6-dichloropyrimidin-5-yl)butanoic acid 関連文献

4-(4,6-dichloropyrimidin-5-yl)butanoic acidに関する追加情報

Research Brief on 4-(4,6-dichloropyrimidin-5-yl)butanoic acid (CAS: 2228306-62-3): Recent Advances and Applications

4-(4,6-dichloropyrimidin-5-yl)butanoic acid (CAS: 2228306-62-3) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of biologically active compounds, particularly in the design of kinase inhibitors and other therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent literature has demonstrated the utility of 4-(4,6-dichloropyrimidin-5-yl)butanoic acid as a building block for the development of novel kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. The dichloropyrimidine moiety of this compound serves as a privileged scaffold that can be further functionalized to enhance binding affinity and selectivity toward specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of potent and selective inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in numerous cancers.

In addition to its role in kinase inhibitor development, 4-(4,6-dichloropyrimidin-5-yl)butanoic acid has also been explored as a precursor for the synthesis of other bioactive molecules. A recent study in Bioorganic & Medicinal Chemistry Letters described its use in the preparation of novel antiviral agents, where the compound was modified to target viral polymerases. The study demonstrated promising in vitro activity against a range of RNA viruses, suggesting its potential as a starting point for the development of broad-spectrum antiviral therapies. Furthermore, the compound's carboxylic acid functionality allows for facile conjugation with other pharmacophores, enabling the creation of hybrid molecules with enhanced pharmacological properties.

The synthesis of 4-(4,6-dichloropyrimidin-5-yl)butanoic acid has also seen advancements in recent years. Traditional synthetic routes often involved multi-step procedures with low yields, but recent innovations in catalytic methods have streamlined its production. A 2022 publication in Organic Process Research & Development highlighted a novel one-pot synthesis approach using palladium-catalyzed cross-coupling reactions, which significantly improved the yield and scalability of the compound. This development is particularly important for industrial-scale production, where efficiency and cost-effectiveness are critical considerations.

Despite its promising applications, challenges remain in the optimization of 4-(4,6-dichloropyrimidin-5-yl)butanoic acid-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and the growing body of research supporting its utility underscore its potential as a valuable tool in drug discovery. Future directions may include the exploration of its use in combination therapies, as well as the development of targeted delivery systems to enhance its therapeutic efficacy.

In conclusion, 4-(4,6-dichloropyrimidin-5-yl)butanoic acid (CAS: 2228306-62-3) represents a promising scaffold in medicinal chemistry, with recent studies highlighting its applications in kinase inhibitor design, antiviral drug development, and other therapeutic areas. Continued research into its synthesis and biological activity is expected to yield further insights and innovations, paving the way for the development of novel and effective treatments for a range of diseases.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd